

# Peficitinib's Kinase Cross-Reactivity Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



A deep dive into the selectivity of the pan-JAK inhibitor, **Peficitinib**, benchmarked against other leading Janus kinase inhibitors for researchers and drug development professionals.

**Peficitinib** (ASP015K) is an orally administered Janus kinase (JAK) inhibitor that has demonstrated efficacy in the treatment of rheumatoid arthritis. As a pan-JAK inhibitor, it targets multiple members of the JAK family, which are crucial mediators of cytokine signaling. This guide provides a comparative analysis of the cross-reactivity profile of **Peficitinib** against a broad panel of kinases, juxtaposed with other prominent JAK inhibitors: Tofacitinib, Baricitinib, Filgotinib, and Upadacitinib. Understanding the selectivity profile of these inhibitors is paramount for predicting their therapeutic efficacy and potential off-target effects.

## **Kinase Inhibition Profile**

The following table summarizes the inhibitory activity of **Peficitinib** and its comparators against the primary JAK family members and a selection of other kinases. The data, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of a kinase by 50%), has been compiled from various in vitro kinase assays.



| Kinase<br>Target | Peficitinib<br>(IC50, nM) | Tofacitinib<br>(IC50, nM) | Baricitinib<br>(IC50, nM) | Filgotinib<br>(IC50, nM) | Upadacitini<br>b (IC50, nM) |
|------------------|---------------------------|---------------------------|---------------------------|--------------------------|-----------------------------|
| JAK1             | 3.9[1]                    | 112[2]                    | 5.9                       | >10,000                  | 43                          |
| JAK2             | 5.0[1]                    | 20[2]                     | 5.7                       | 28                       | 110                         |
| JAK3             | 0.71[1]                   | 1[2]                      | >400                      | 810                      | >5,000                      |
| TYK2             | 4.8[1]                    | 34                        | 53                        | 116                      | 2,300                       |

Note: Lower IC50 values indicate greater potency. Data for Baricitinib, Filgotinib, and Upadacitinib are compiled from publicly available data and may have been generated using different assay conditions.

**Peficitinib** demonstrates potent inhibition across all four JAK family members, with a moderate selectivity for JAK3.[1] In comparison, other JAK inhibitors exhibit more selective profiles. For instance, Tofacitinib primarily targets JAK1 and JAK3, while Baricitinib shows potent inhibition of JAK1 and JAK2. Filgotinib and Upadacitinib are considered more selective for JAK1.

# **Signaling Pathway Context**

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors involved in immunity and inflammation. Inhibition of specific JAKs can modulate the downstream effects of these signaling molecules.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery and structural characterization of peficitinib (ASP015K) as a novel and potent JAK inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Peficitinib's Kinase Cross-Reactivity Profile: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612040#cross-reactivity-profiling-of-peficitinib-against-a-panel-of-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com